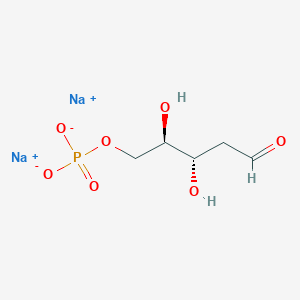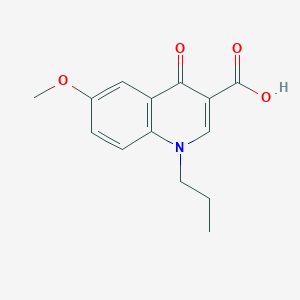
5-(3-(Trifluoromethyl)phenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(Trifluormethyl)phenyl)nicotinamid ist eine organische Verbindung, die eine Trifluormethylgruppe aufweist, die an einen Phenylring gebunden ist, der wiederum mit einem Nicotinamid-Rest verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(3-(Trifluormethyl)phenyl)nicotinamid erfolgt typischerweise durch Reaktion von 3-(Trifluormethyl)benzoylchlorid mit Nicotinamid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse des Säurechlorids zu verhindern. Das Produkt wird dann mit Standardtechniken wie Umkristallisation oder Säulenchromatographie gereinigt .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich ähnliche Synthesewege, jedoch im größeren Maßstab, umfassen. Dazu gehören der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine konstante Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen würden optimiert, um Abfall zu minimieren und die Produktionskosten zu senken.
Chemische Reaktionsanalyse
Arten von Reaktionen
5-(3-(Trifluormethyl)phenyl)nicotinamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erzielt werden.
Substitution: Die Trifluormethylgruppe kann durch andere funktionelle Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart eines geeigneten Katalysators.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Phenylderivaten.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-(Trifluoromethyl)phenyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3-(Trifluormethyl)phenyl)nicotinamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von entzündlichen und metabolischen Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt, z. B. erhöhte Stabilität oder Reaktivität
Wirkmechanismus
Der genaue Wirkmechanismus von 5-(3-(Trifluormethyl)phenyl)nicotinamid ist nicht gut dokumentiert. Es wird vermutet, dass es mit bestimmten molekularen Zielen wie Enzymen oder Rezeptoren interagiert, deren Aktivität moduliert und so seine Wirkungen ausübt. Es ist bekannt, dass die Trifluormethylgruppe die Lipophilie und metabolische Stabilität der Verbindung erhöht, was ihre biologische Aktivität beeinflussen kann.
Wirkmechanismus
The exact mechanism of action of 5-(3-(Trifluoromethyl)phenyl)nicotinamide is not well-documented. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-(3-(Trifluormethyl)phenyl)furan-2-carbaldehyd
- 3,5-Bis(trifluormethyl)phenylisocyanat
- N,N′-Bis[3,5-bis(trifluormethyl)phenyl]thioharnstoff
Einzigartigkeit
5-(3-(Trifluormethyl)phenyl)nicotinamid ist einzigartig, da sowohl die Trifluormethylgruppe als auch der Nicotinamid-Rest vorhanden sind. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften, wodurch es für verschiedene Anwendungen zu einer wertvollen Verbindung wird. Die Trifluormethylgruppe erhöht die Stabilität und Lipophilie der Verbindung, während der Nicotinamid-Rest mit biologischen Zielen interagieren kann, was potenzielle therapeutische Vorteile bietet .
Eigenschaften
CAS-Nummer |
1356111-05-1 |
|---|---|
Molekularformel |
C13H9F3N2O |
Molekulargewicht |
266.22 g/mol |
IUPAC-Name |
5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9F3N2O/c14-13(15,16)11-3-1-2-8(5-11)9-4-10(12(17)19)7-18-6-9/h1-7H,(H2,17,19) |
InChI-Schlüssel |
XYGFYPVSUGXLAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CN=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)







![5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11855563.png)

![tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate](/img/structure/B11855574.png)
![1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11855575.png)
![8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11855577.png)

